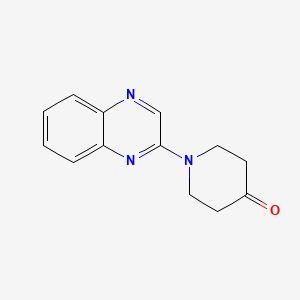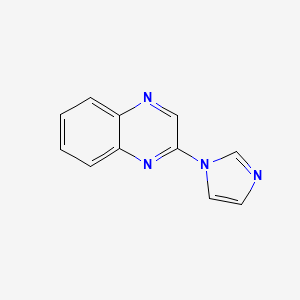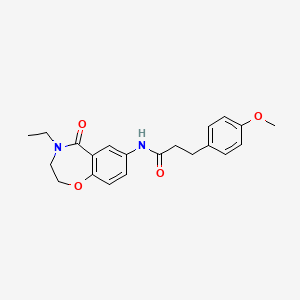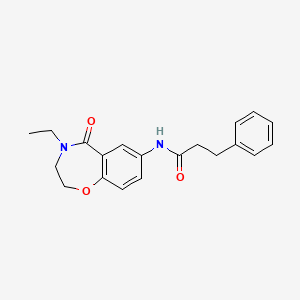![molecular formula C23H30N2O7S B6493721 N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-ethoxyphenoxy)acetamide CAS No. 922067-13-8](/img/structure/B6493721.png)
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-ethoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline . It is part of a new series of amide and ester derivatives synthesized to deepen the structure–activity relationships of the two P-glycoprotein (P-gp) modulators elacridar and tariquidar .
Synthesis Analysis
The compound was synthesized starting from aniline 27 and 2,3,4-trimethoxybenzoic acid . The free base was obtained using a chromatographic eluent: CH2Cl2/MeOH/NH4OH 97:3:0.3 .Chemical Reactions Analysis
The compound was evaluated for its P-gp interaction profile and selectivity towards the two other ABC transporters, multidrug-resistance-associated protein-1 and breast cancer resistance protein . It showed to be very active and selective versus P-gp .Aplicaciones Científicas De Investigación
- F2282-0406 has been studied for its potential antitumor effects. Researchers have explored its impact on tumor cell growth, apoptosis, and metastasis inhibition .
- A derivative of F2282-0406 exhibited antibacterial properties against various pathogenic bacterial strains. Notably, it demonstrated efficacy against Staphylococcus species .
- In an in-vivo study, F2282-0406 was evaluated for its antiproliferative action in diethylnitrosamine-induced hepatocarcinogenic rats .
- Researchers have used THIQs as building blocks to synthesize novel biologically active compounds, including anti-inflammatory, antiviral, antifungal, and anticancer agents .
- Investigating its potential as a peripheral catechol-O-methyltransferase inhibitor (COMTI) or other neuroprotective roles could be valuable .
Antitumor Properties
Antibacterial Activity
Hepatocarcinogenesis Inhibition
Drug Development Scaffold
Parkinson’s Disease Research
Structure-Activity Relationship (SAR) Studies
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-(4-ethoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O7S/c1-4-31-19-5-7-20(8-6-19)32-16-23(26)24-10-12-33(27,28)25-11-9-17-13-21(29-2)22(30-3)14-18(17)15-25/h5-8,13-14H,4,9-12,15-16H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVYYAPIHMUPIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-ethoxyphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-2-(2-methylphenoxy)acetamide](/img/structure/B6493647.png)







![2-phenoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide](/img/structure/B6493698.png)
![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}adamantane-1-carboxamide](/img/structure/B6493707.png)
![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-4-methylbenzamide](/img/structure/B6493708.png)
![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-4-(propan-2-yloxy)benzamide](/img/structure/B6493709.png)
![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2,4-dimethoxybenzamide](/img/structure/B6493713.png)
![3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6493718.png)